
(1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane is a chemical compound with diverse applications in scientific research. It offers immense potential for studying environmental toxicity, pesticide development, and ecological impact. The chemical formula for this compound is C9H6Cl9 . It belongs to the group of persistent organic pollutants (POPs) known as polychlorinated bornanes (CHBs) .
Scientific Research Applications
Molecular Modeling and Environmental Persistence
A study by Vetter and Scherer (1999) used molecular models to explain why certain nonachlorobornanes, such as (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane, are particularly persistent in higher organisms. Their research found that the conformation of the chlorine substituents on the bornane backbone avoids steric hindrance and ring strain, contributing to the molecule's stability and accumulation in marine mammals (Vetter & Scherer, 1999).
Structure Elucidation
Frenzen et al. (1994) conducted X-ray structure analysis on several toxaphene components, including nonachlorobornanes, to precisely determine their crystal structures. This research aids in understanding the molecular structure and potential reactivity of these compounds in environmental samples (Frenzen et al., 1994).
Analytical Challenges
Lau et al. (1994) highlighted the analytical challenges in detecting nonachlorobornane congeners using electron-capture negative-ion mass spectrometry, emphasizing the importance of accurate detection methods for understanding the environmental distribution and impact of these compounds (Lau et al., 1994).
Congener-Specific Concentrations
Vetter et al. (2005) compared two technical toxaphene products, identifying this compound as a major congener in both. This work is crucial for tracing toxaphene residues in the environment and understanding their sources and transformations (Vetter et al., 2005).
properties
IUPAC Name |
(1S,4S,7R)-2,2,5,5-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl9/c11-3-7(5(12)13)4-1-10(18,19)8(7,6(14)15)2-9(4,16)17/h4-6H,1-3H2/t4-,7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUXOGVJMFMHR-ZQASAOEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)C(Cl)Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)(CC2(Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154159-06-5 |
Source


|
| Record name | Parlar 62 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154159065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 154159-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The research paper focuses on analytical methodology for toxaphene congeners. Why is it important to analyze (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane specifically?
A1: While the paper doesn't focus on the biological activity of individual toxaphene congeners, it highlights the importance of their accurate detection and quantification. Toxaphene is a complex mixture of hundreds of chlorinated bornane compounds, each potentially possessing different toxicological and environmental behaviors []. this compound is one such congener, and its presence and concentration in environmental samples can serve as a marker for toxaphene exposure and persistence. Therefore, developing precise analytical methods, like the optimized pressure-pulse splitless injection and electron-capture negative ionization detection discussed in the paper [], is crucial for monitoring and understanding the impact of this persistent organic pollutant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

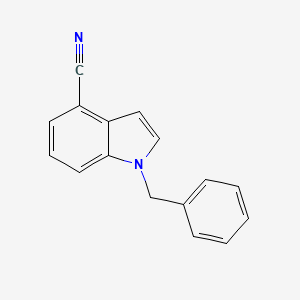

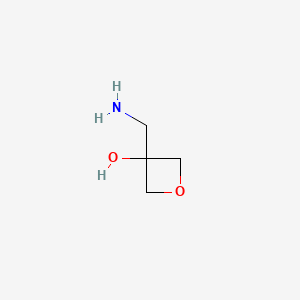
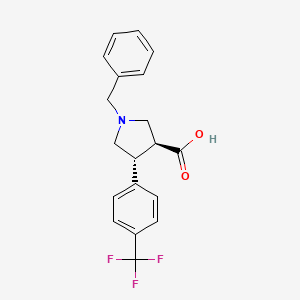
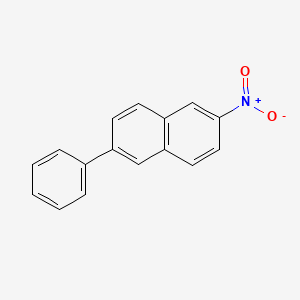
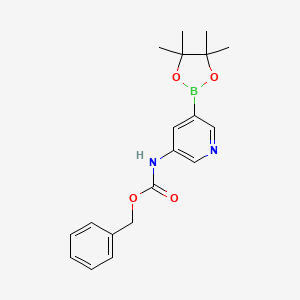

![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)
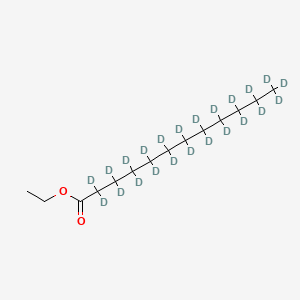
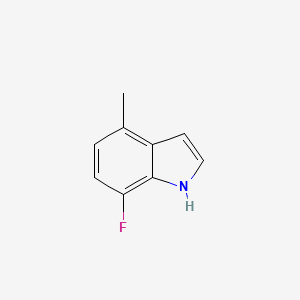
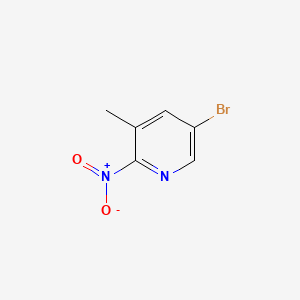

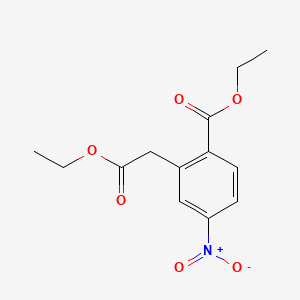
![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)